8-bromo-6-chloro-9H-purin-2-amine
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Overview
Description
8-bromo-6-chloro-7H-purin-2-amine: is a halogenated purine derivative with the molecular formula C5H3BrClN5 and a molecular weight of 248.47 g/mol . This compound is characterized by the presence of bromine and chlorine atoms attached to the purine ring, which is a fused heterocyclic structure consisting of a pyrimidine ring fused to an imidazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-bromo-6-chloro-7H-purin-2-amine typically involves the halogenation of purine derivatives. One common method is the bromination and chlorination of 9H-purin-2-amine. The reaction conditions often include the use of bromine and chlorine sources in the presence of suitable solvents and catalysts .
Industrial Production Methods: Industrial production of 8-bromo-6-chloro-7H-purin-2-amine may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the halogen atoms (bromine and chlorine) are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, water radical cations.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed:
Oxidation: Formation of quaternary ammonium cations or other oxidized derivatives.
Reduction: Formation of dehalogenated purine derivatives.
Substitution: Formation of substituted purine derivatives with various functional groups.
Scientific Research Applications
Chemistry: 8-bromo-6-chloro-7H-purin-2-amine is used as a building block in the synthesis of more complex purine derivatives.
Biology: In biological research, this compound is studied for its potential interactions with nucleic acids and proteins. It is used in the design of nucleotide analogs and inhibitors of enzymes involved in DNA and RNA metabolism .
Medicine: The compound has shown promise in medicinal chemistry as a potential anticancer agent. Its derivatives are being explored for their ability to inhibit specific molecular targets involved in cancer cell proliferation .
Industry: In the industrial sector, 8-bromo-6-chloro-7H-purin-2-amine is used in the development of agrochemicals and pharmaceuticals. Its unique chemical properties make it a valuable intermediate in the synthesis of various active ingredients .
Mechanism of Action
The mechanism of action of 8-bromo-6-chloro-7H-purin-2-amine involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to the disruption of essential cellular processes, such as DNA replication and repair, ultimately resulting in cell death .
Comparison with Similar Compounds
2-chloroadenine: Another halogenated purine derivative with similar structural features but different halogen substitution patterns.
6-chloropurine: A purine derivative with a single chlorine substitution, lacking the bromine atom present in 8-bromo-6-chloro-7H-purin-2-amine.
8-bromoadenine: A purine derivative with a bromine substitution at the 8-position, similar to 8-bromo-6-chloro-7H-purin-2-amine but without the chlorine atom.
Uniqueness: 8-bromo-6-chloro-7H-purin-2-amine is unique due to the presence of both bromine and chlorine atoms on the purine ring. This dual halogenation imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
8-bromo-6-chloro-7H-purin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClN5/c6-4-9-1-2(7)10-5(8)12-3(1)11-4/h(H3,8,9,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYVVNACDSWOJSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(N=C(N=C1Cl)N)N=C(N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.47 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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